3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Historical Development of Pyrazoloquinoline Chemistry
Pyrazoloquinolines emerged as a focal point in heterocyclic chemistry following their identification as bioactive scaffolds in the early 2010s. Initial studies focused on simpler derivatives, such as pyrazolo[3,4-b]quinolines, which demonstrated modest kinase inhibitory activity. The field expanded significantly when high-throughput screening campaigns identified pyrazoloquinolines as potent phosphodiesterase 10A (PDE10A) inhibitors, with compound 27 showing nanomolar efficacy in rodent models of psychiatric disorders.
Between 2015 and 2020, researchers achieved critical breakthroughs in regioselective synthesis, enabling precise functionalization of the pyrazoloquinoline core. The discovery of KRAS G12C inhibitors in 2023 marked a watershed moment, with pyrazoloquinoline derivatives achieving sub-100 nM inhibition constants in enzymatic assays. Concurrently, anti-inflammatory applications gained traction through derivatives that suppressed nitric oxide production via dual iNOS/COX-2 inhibition.
Evolution of Dioxino-Fused Pyrazoloquinoline Scaffold Development
The incorporation of dioxino moieties into pyrazoloquinoline systems originated from efforts to improve pharmacokinetic properties. Early fusion strategies involved dioxino[2,3-g] annulation, which enhanced aqueous solubility while maintaining planar aromaticity critical for target engagement. Acid-catalyzed cyclization methods developed in 2022 provided reliable access to these architectures through C–O bond cleavage reactions between (1H-pyrazol-5-yl)anilines and ether substrates.
Key milestones in dioxino-pyrazoloquinoline optimization include:
The target compound’s 4-ethylphenyl and 4-methylbenzyl substituents reflect contemporary strategies to balance lipophilicity and target specificity in kinase inhibition.
Structural Classification within Heterocyclic Chemistry Framework
This compound belongs to a specialized subclass of fused nitrogen-oxygen heterocycles with the following hierarchical classification:
Core framework : Pyrazolo[4,3-c]quinoline
- Three condensed rings: Pyrazole (5-membered), quinoline (6-membered), dioxino (6-membered)
- Nitrogen distribution: N1 (pyrazole), N2 (quinoline)
- Oxygen atoms: Two in dioxino ring
Substituent topology :
- C3: 4-Ethylphenyl (hydrophobic aryl group)
- C5: 4-Methylbenzyl (flexible benzyl substituent)
Stereoelectronic profile :
Comparative analysis with related scaffolds reveals critical distinctions:
Academic and Research Significance in Medicinal Chemistry
The structural complexity of this compound enables multifaceted target engagement. Key research implications include:
A. Kinase inhibition potential
- The pyrazoloquinoline core mimics ATP’s purine moiety, facilitating kinase binding
- Ethylphenyl group at C3 may occupy hydrophobic pockets in KRAS G12C mutant proteins
- Dioxino ring’s electron-rich environment enhances interactions with catalytic lysine residues
B. Anti-inflammatory applications
- Structural analogs demonstrate dual iNOS/COX-2 inhibition at nanomolar concentrations
- Benzyl substituent at C5 provides conformational flexibility for induced-fit binding
C. Synthetic methodology contributions
- Illustrates acid-catalyzed cyclization for complex heterocycle assembly
- Serves as benchmark for late-stage functionalization techniques
Recent computational studies suggest additional targets:
Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-3-19-8-10-21(11-9-19)27-23-17-31(16-20-6-4-18(2)5-7-20)24-15-26-25(32-12-13-33-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQRZXXILSQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure features a fused dioxin ring system and a pyrazole moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, particularly its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.49 g/mol. The presence of ethyl and methyl groups enhances its lipophilicity, likely influencing its pharmacokinetic properties. The compound's structure allows it to participate in various biochemical reactions, making it a candidate for medicinal chemistry applications.
The primary mechanism of action involves the inhibition of specific protein kinases and other enzymes related to cancer cell proliferation. The compound has shown potential in targeting:
- Proteinase-Activated Receptor 4 (PAR4) : Acts as an antagonist to PAR4, inhibiting platelet aggregation and demonstrating antiplatelet activity.
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit AKT, mTOR, and CDK2 pathways, which are critical for cancer cell survival and proliferation.
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has demonstrated potent anticancer activity in MTT assays against breast cancer cell lines such as MCF-7 and MDA-MB-231. Comparative studies show that it may outperform standard chemotherapeutics like cisplatin in certain contexts .
Table 1: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | |
| Cisplatin | MCF-7 | 20.5 | |
| Other Analogues | MDA-MB-231 | 12.8 |
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazoloquinoline class:
- Study on PAR4 Inhibition : A study demonstrated that compounds targeting PAR4 could significantly reduce platelet aggregation in vitro. This suggests potential applications in thrombotic disorders as well as cancer treatment due to the overlapping pathways involved in both processes.
- In Vivo Studies : Animal models have shown that pyrazoloquinoline derivatives can reduce tumor growth significantly compared to control groups, indicating their potential for therapeutic use in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable characteristics:
- Half-Life (T1/2) : Approximately 7.32 hours.
- Bioavailability (F) : Estimated at 45.11%, indicating reasonable absorption when administered orally.
Scientific Research Applications
Structural Characteristics
This compound features a unique fused ring system that includes:
- Dioxin Ring : Contributes to the compound's reactivity and biological activity.
- Pyrazole Moiety : Known for its role in various biological interactions.
The molecular formula is with a molecular weight of approximately 435.53 g/mol.
Anticancer Potential
Research indicates that compounds similar to 3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. Key findings include:
- Mechanism of Action : The compound may act as an inhibitor of specific protein kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Cytotoxic Effects : Studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The structural features of this compound allow it to interact with various enzymes:
- Protein Kinase Inhibitors : Similar compounds have been documented as effective inhibitors of protein kinases, which are critical in signaling pathways that regulate cell division and survival.
- Antioxidant Activity : The presence of dioxin and pyrazole rings may contribute to antioxidant properties, which can protect cells from oxidative stress.
Research Findings
A summary of notable studies involving this compound includes:
Case Study 1: Anticancer Efficacy
In a laboratory study, the compound was tested against various cancer cell lines. Results showed that it significantly inhibited cell growth at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer drug.
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound interacts with the ATP-binding site of certain kinases, leading to reduced phosphorylation of downstream targets involved in cell cycle regulation. This suggests a novel pathway for therapeutic intervention in cancer treatment.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic rings in the pyrazoloquinoline backbone undergo electrophilic substitution, particularly at electron-rich positions. Key reactions include:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C-6 and C-7 positions | Precursors for amine-functionalized analogs |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid derivatives | Water-soluble intermediates for drug design |
| Halogenation (Chlorination) | Cl₂/FeCl₃, RT | Chlorinated analogs at C-2 and C-9 positions | Antimicrobial activity enhancement |
The 4-ethylphenyl group directs electrophiles to the para position relative to the ethyl substituent, while the 4-methylbenzyl moiety undergoes mild oxidation to form carboxylic acid derivatives under acidic conditions.
Nucleophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic attacks, particularly under basic conditions:
-
Amination : Reacts with NH₃/EtOH at 80°C to yield 3-amino-substituted derivatives, which show enhanced binding to kinase targets.
-
Methoxy Substitution : Treatment with NaOMe/MeOH replaces labile leaving groups (e.g., Cl) at C-4, improving metabolic stability.
Cyclization and Ring-Opening Reactions
The dioxino ring (O-heterocycle) participates in controlled ring-opening reactions:
4.1. Ethylphenyl Group
-
Oxidation : KMnO₄/H₂O → 4-carboxyphenyl derivative (used in prodrug synthesis).
-
Friedel-Crafts Alkylation : AlCl₃ catalyzes attachment of acyl groups to the ethylphenyl ring.
4.2. Methylbenzyl Group
-
Benzylic Oxidation : CrO₃/H₂SO₄ converts –CH₂– to –COOH, increasing polarity.
-
Radical Halogenation : NBS/light introduces bromine at the benzylic position for cross-coupling reactions .
Catalytic Cross-Coupling Reactions
The compound participates in Pd-mediated couplings, enabling structural diversification:
Stability Under Physiological Conditions
Studies indicate:
-
pH Stability : Stable in pH 2–10; degradation occurs >pH 12 via dioxino ring hydrolysis.
-
Thermal Stability : Decomposes at 220°C (TGA data), forming aromatic hydrocarbons and CO₂ .
Analytical Characterization
Reaction products are validated using:
Comparison with Similar Compounds
Key Observations :
- Dioxino Ring Removal: The absence of the dioxino ring in analogs like 8-methyl-5-(4-methylbenzyl)-3-phenyl-pyrazoloquinoline reduces molecular weight and may improve solubility but could compromise metabolic stability .
- Alkoxy Modifications : Ethoxy and methoxy substituents (e.g., 8-ethoxy-3-(4-methoxyphenyl)) introduce steric bulk and polarity, influencing bioavailability .
Pharmacological Activity
Anticancer and Anti-Inflammatory Potential
- The pyrazolo[4,3-c]quinoline core is associated with anticancer activity via kinase inhibition and apoptosis induction . Derivatives with bulky substituents (e.g., 4-methylbenzyl) may enhance lipophilicity, promoting membrane penetration.
- Anti-inflammatory effects are linked to COX-2 and PDE4 inhibition, as seen in related compounds like CGS-9896, an anxiolytic drug . Fluorinated analogs may exhibit stronger COX-2 selectivity due to electronegative effects .
Beta-Glucuronidase Inhibition
- Pyrazolo[4,3-c]quinolines, including the target compound, demonstrate beta-glucuronidase inhibitory activity, which is critical for mitigating chemotherapy-induced intestinal damage . Analogs with electron-withdrawing groups (e.g., fluorine) show enhanced potency compared to alkyl-substituted derivatives .
Physicochemical Properties
| Property | Target Compound | 3-Fluorobenzyl Analog | 2-Fluorobenzyl Analog | 8-Methyl Analog |
|---|---|---|---|---|
| LogP (Predicted) | 5.2 | 4.9 | 4.7 | 4.1 |
| Water Solubility (µg/mL) | <10 | 15 | 20 | 35 |
| Polar Surface Area (Ų) | 58.3 | 61.5 | 62.1 | 45.2 |
Insights :
- Fluorinated analogs show moderate improvements in solubility due to increased polarity.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 3-(4-ethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic annulation. A starting material like 2,4-dichloroquinoline-3-carbonitrile is functionalized through nucleophilic substitution and cyclization reactions. For example, introducing amino groups via azide intermediates (e.g., 3-azido derivatives) followed by Staudinger or Huisgen cycloaddition can yield the pyrazoloquinoline core. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions (e.g., ethylphenyl vs. methylbenzyl groups) via - and -NMR, focusing on aromatic proton splitting patterns and coupling constants.
- Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMF) and analyze diffraction data to resolve the fused heterocyclic system .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for calcium channel modulation (common in pyrazoloquinolines) using fluorometric assays (e.g., Fluo-4 AM dye in HEK293 cells). Assess antibacterial activity via microdilution assays (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., verapamil for calcium modulation, ampicillin for antibacterial tests) and validate dose-response relationships .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer : Employ QSAR models to predict logP, solubility, and metabolic stability. Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like voltage-gated calcium channels. Machine learning-driven virtual libraries can propose derivatives with improved bioavailability by modifying substituents (e.g., replacing ethylphenyl with polar groups) while retaining core scaffold activity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate ambiguous signals using 2D NMR (e.g., COSY, HSQC) to assign overlapping proton environments. Compare experimental IR stretching frequencies (e.g., C=O, N-H) with DFT-simulated spectra. If crystallography is impractical, use dynamic NMR (variable-temperature studies) to assess conformational flexibility in solution .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variation : Synthesize analogs with systematic substitutions (e.g., halogenation at the ethylphenyl group, benzyl chain elongation).
- Testing : Use high-throughput screening (HTS) for IC determination across multiple targets (e.g., kinases, ion channels).
- Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π parameters) with bioactivity. Include negative controls to rule out assay artifacts .
Q. What experimental frameworks assess the compound’s environmental impact?
- Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies:
- Hydrolysis : Expose the compound to pH 4–9 buffers at 50°C and monitor degradation via LC-MS.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC) and algal growth inhibition assays.
- Bioaccumulation : Calculate logK experimentally (shake-flask method) and model food-chain magnification potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
